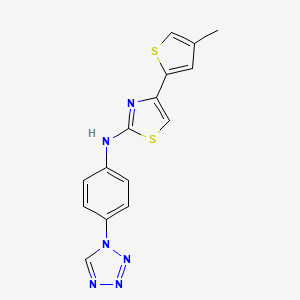

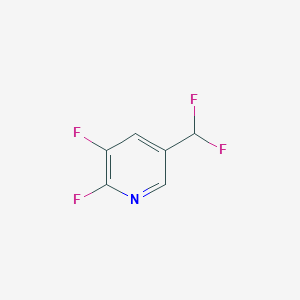

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and activation of immune cells.

科学的研究の応用

Synthesis and Corrosion Inhibition

Thiazoles are recognized for their applications in synthetic organic chemistry, particularly as corrosion inhibitors for metals such as copper in acidic environments. Studies demonstrate the effective synthesis of thiazole derivatives with high corrosion inhibition efficiencies, reaching up to 90%. These derivatives exhibit potential as effective corrosion inhibitors, with their interaction with metal surfaces described by Langmuir adsorption isotherm models. Computational studies, including density functional theory (DFT) and molecular dynamics (MD) simulations, further support their efficiency and mechanism of action (Farahati et al., 2019).

Optical Properties and Polymer Synthesis

The synthesis of polymers bearing oligothiophene units demonstrates the manipulation of optical properties through molecular design. These polymers show controlled polymerization, with UV and photoluminescence (PL) measurements indicating π-stacked interactions between oligothiophene chromophores, dependent on the structure of the repeating unit. This research opens avenues for developing materials with tailored optical properties for electronic applications (Takagi et al., 2013).

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. New series of thiazole compounds containing di-, tri-, and tetrathiazole moieties have shown high antimicrobial activity against various bacterial and fungal species. The structural elucidation of these compounds, alongside molecular docking studies, supports their potential as effective antimicrobial agents. This highlights the importance of thiazole derivatives in developing new therapeutics against infectious diseases (Althagafi et al., 2019).

Anti-infective Agents and Apoptosis Inducers

Research into thiazole clubbed pyrazole derivatives has identified their role as apoptosis inducers and anti-infective agents. These compounds have been evaluated for their cytotoxic activities and potential to induce significant apoptosis in germ cells. Their application extends to antibacterial and antimalarial activities, showcasing the broad spectrum of activity that thiazole derivatives can offer in medical applications (Bansal et al., 2020).

特性

IUPAC Name |

4-(4-methylthiophen-2-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6S2/c1-10-6-14(22-7-10)13-8-23-15(18-13)17-11-2-4-12(5-3-11)21-9-16-19-20-21/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENDZDJQFDNOCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2919965.png)

![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)

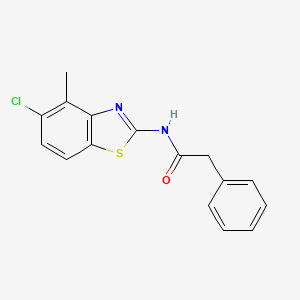

![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)

![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)

![Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate](/img/structure/B2919973.png)

![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)

![N-(5-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2919976.png)

![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2919981.png)